molecular formula C17H22N6O B2815649 1-(4-(Dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-phenylurea CAS No. 1797975-18-8

1-(4-(Dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-phenylurea

Cat. No.: B2815649
CAS No.: 1797975-18-8
M. Wt: 326.404
InChI Key: MAOOSUBVIJDQPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(Dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-phenylurea is a useful research compound. Its molecular formula is C17H22N6O and its molecular weight is 326.404. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrogen-Bonded Structures

  • Research demonstrates the significance of hydrogen bonding in compounds similar to 1-(4-(Dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-phenylurea. A study by Orozco et al. (2009) focuses on the electronic structures and hydrogen-bonded formations in related pyrimidinone molecules, which are essential for understanding their chemical behavior (Orozco, Insuasty, Cobo, & Glidewell, 2009).

Synthesis of Cytotoxic Compounds

  • Mansour et al. (2020) utilized a derivative of dimethylamino-phenyl in synthesizing various heterocyclic compounds, some of which showed significant cytotoxic activity against certain cell lines, highlighting their potential in drug development (Mansour, Sayed, Al-halim, Marzouk, & Shaban, 2020).

Development of Stable Betainic Pyrimidinaminides

  • Schmidt (2002) synthesized stable betainic pyrimidinaminides using a process involving 4-(dimethylamino)pyridine and related compounds. This study contributes to the understanding of chemical reactions under various conditions (Schmidt, 2002).

Antimicrobial and Antitubercular Activities

  • Chandrashekaraiah et al. (2014) synthesized pyrimidine-azitidinone analogues, which were then tested for their antimicrobial and antitubercular activities. Such studies are crucial in the development of new antibacterial and antitubercular drugs (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).

Pyrimidine Derivatives in Heterocyclic Chemistry

  • Fadda et al. (2012) explored the synthesis of various pyrimidine derivatives, demonstrating the versatility of pyrimidine in the creation of complex heterocyclic structures (Fadda, Etman, El-Seidy, & Elattar, 2012).

Synthesis of Pyridinium Substituted Pyrimidines

Quantum Yield Improvement in Bioluminescence Imaging

Properties

IUPAC Name

1-[4-(dimethylamino)-2-pyrrolidin-1-ylpyrimidin-5-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O/c1-22(2)15-14(12-18-16(21-15)23-10-6-7-11-23)20-17(24)19-13-8-4-3-5-9-13/h3-5,8-9,12H,6-7,10-11H2,1-2H3,(H2,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAOOSUBVIJDQPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)NC2=CC=CC=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.